ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include quinones, dihydro derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
Ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Employed in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to its biological effects. For example, it can inhibit DNA gyrase, which is essential for bacterial replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant.
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of various coumarin derivatives.
Uniqueness
Ethyl 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is unique due to its specific structure, which combines the coumarin moiety with a piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-3-24-19(23)13-4-6-20(7-5-13)11-14-9-18(22)25-17-8-12(2)16(21)10-15(14)17/h8-10,13,21H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBBFFEKDIJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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